7-(ADAMANTAN-1-YL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE
Overview
Description
7-(ADAMANTAN-1-YL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE is a complex organic compound that features an adamantyl group, a dimethyl substitution, and an oxazolo-purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ADAMANTAN-1-YL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then subjected to further reactions to introduce the oxazolo-purine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(ADAMANTAN-1-YL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as iodine and other oxidants.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the adamantyl and dimethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform and ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dehydroadamantane derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
7-(ADAMANTAN-1-YL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 7-(ADAMANTAN-1-YL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and oxazolo-purine compounds, such as 1,3-dehydroadamantane and 7-amino-oxazolo[5,4-d]pyrimidine .
Uniqueness
What sets 7-(ADAMANTAN-1-YL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE apart is its unique combination of an adamantyl group with an oxazolo-purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-(1-adamantyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-21-15-14(16(24)22(2)18(21)25)23-9-13(26-17(23)20-15)19-6-10-3-11(7-19)5-12(4-10)8-19/h9-12H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTYWJRTDWZITP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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